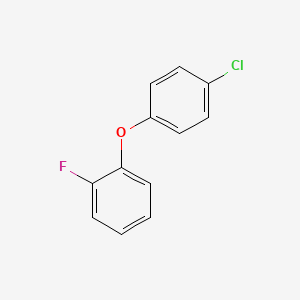

1-Chloro-4-(2-fluorophenoxy)benzene

Description

1-Chloro-4-(2-fluorophenoxy)benzene is a substituted aromatic compound characterized by a benzene ring with a chlorine atom at the 1-position and a 2-fluorophenoxy group at the 4-position. The phenoxy group consists of an oxygen atom linking the main benzene ring to a fluorinated benzene moiety, where the fluorine is located at the ortho position.

Properties

IUPAC Name |

1-chloro-4-(2-fluorophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEQLXXNBPYXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(2-fluorophenoxy)benzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2-fluorophenoxy)benzene can undergo several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-Chloro-4-(2-fluorophenoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-fluorophenoxy)benzene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Ether-Linked Substituted Benzenes

1-Chloro-4-(4-nitrophenoxymethyl)benzene () Structure: Features a nitro group on the phenoxy ring and a methylene bridge. Synthesis: Synthesized via nucleophilic substitution between 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene. Reduction with Raney Ni yielded 4-((4-chlorobenzyl)oxy)aniline, while Fe/HCl and SnCl₂ gave poor yields . Key Differences: The nitro group enhances electron-withdrawing effects, increasing reactivity in reduction reactions compared to the fluorine in the target compound.

1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 75820-58-5, ) Structure: Contains a tetrafluoroethoxy group (-O-CF₂CF₂H). Properties: Higher molecular weight (228.57 g/mol) and stronger electron-withdrawing effects due to four fluorine atoms.

Halogenated Alkyl/Aryl Substitutions

1-Chloro-4-(2-fluoropropyl)benzene () Structure: Fluorine on a propyl chain instead of a phenoxy group. Spectroscopy: Distinct ¹³C and ¹⁹F NMR profiles due to aliphatic fluorine (δ ~ -200 ppm for ¹⁹F) versus aromatic fluorine (δ ~ -110 ppm in phenoxy groups) .

1-Chloro-4-(trifluoromethyl)benzene ()

- Structure : Trifluoromethyl (-CF₃) substituent.

- Electronic Effects : The -CF₃ group is more electron-withdrawing than -O-C₆H₄-F, altering reaction pathways in catalysis and molecular modeling .

Chlorinated Ethyl/Propargyl Derivatives

1-Chloro-4-(2-chloroethyl)benzene ()

- Structure : Chlorine on an ethyl side chain.

- Toxicity : Subacute oral toxicity studies in rats revealed endocrine-disrupting effects, highlighting risks associated with chlorinated alkyl chains .

1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene (CAS 41412-82-2, )

Spectroscopic and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.